![molecular formula C13H20N2OS B1286224 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide CAS No. 667412-67-1](/img/structure/B1286224.png)
2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
“2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide” is a chemical compound with the molecular formula C13H20N2OS and a molecular weight of 252.38 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide” consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. This ring is substituted with two methyl groups at positions 4 and 5, an amide group at position 3, and an amino group at position 2. The amide group is further substituted with a cyclohexyl group .Scientific Research Applications
Proteomics Research
2-Amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide: is a specialty chemical used in proteomics research . Proteomics, the large-scale study of proteins, is crucial for understanding cell functions and has applications in disease diagnosis and drug discovery. This compound can be used to modify proteins or peptides to study their structure-function relationships, interactions, and dynamics.
Medicinal Chemistry
Thiophene derivatives, like the one , are significant in medicinal chemistry due to their therapeutic properties . They are involved in the synthesis of compounds with anti-inflammatory, anti-psychotic, and anti-cancer activities. This particular compound could serve as a precursor or an intermediate in the synthesis of drugs targeting these conditions.
Antioxidant Activity
Some thiophene derivatives have been reported to exhibit antioxidant properties, which are essential in protecting cells from oxidative stress . This compound could be investigated for its potential to scavenge free radicals, which is beneficial in preventing or treating diseases caused by oxidative damage.
Kinase Inhibition
Kinases are enzymes that play a pivotal role in signaling pathways within cells. Thiophene derivatives have been used to inhibit kinase activity, which is a promising strategy in the treatment of cancers and other diseases where signaling pathways are dysregulated . This compound could be a candidate for developing new kinase inhibitors.
Safety and Hazards
properties
IUPAC Name |
2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-8-9(2)17-12(14)11(8)13(16)15-10-6-4-3-5-7-10/h10H,3-7,14H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFSJUNPLLCVPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2CCCCC2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901202696 |
Source
|
Record name | 2-Amino-N-cyclohexyl-4,5-dimethyl-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901202696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide | |
CAS RN |
667412-67-1 |
Source
|
Record name | 2-Amino-N-cyclohexyl-4,5-dimethyl-3-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=667412-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-N-cyclohexyl-4,5-dimethyl-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901202696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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